molecular formula C38H52N4O2 B12800531 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone CAS No. 94107-98-9

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone

Cat. No.: B12800531
CAS No.: 94107-98-9
M. Wt: 596.8 g/mol
InChI Key: VQIKXPKVWOCUFF-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is a complex organic compound with the molecular formula C38H52N4O2. It is known for its unique structure, which includes an anthraquinone core substituted with four aminocyclohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone typically involves the reaction of anthraquinone with 4-aminocyclohexylamine under specific conditions. The process may include steps such as:

    Nitration: Introduction of nitro groups to the anthraquinone core.

    Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.

    Cyclohexylation: Attachment of aminocyclohexyl groups to the anthraquinone core.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminocyclohexyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetrakis(phenylamino)anthraquinone
  • 1,4,5,8-Tetrakis(methylamino)anthraquinone
  • 1,4,5,8-Tetrakis(ethylamino)anthraquinone

Comparison

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is unique due to its aminocyclohexyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity, biological activity, and applications.

Properties

CAS No.

94107-98-9

Molecular Formula

C38H52N4O2

Molecular Weight

596.8 g/mol

IUPAC Name

1,4,5,8-tetrakis(4-aminocyclohexyl)anthracene-9,10-dione

InChI

InChI=1S/C38H52N4O2/c39-25-9-1-21(2-10-25)29-17-18-30(22-3-11-26(40)12-4-22)34-33(29)37(43)35-31(23-5-13-27(41)14-6-23)19-20-32(36(35)38(34)44)24-7-15-28(42)16-8-24/h17-28H,1-16,39-42H2

InChI Key

VQIKXPKVWOCUFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=C3C(=C(C=C2)C4CCC(CC4)N)C(=O)C5=C(C=CC(=C5C3=O)C6CCC(CC6)N)C7CCC(CC7)N)N

Origin of Product

United States

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